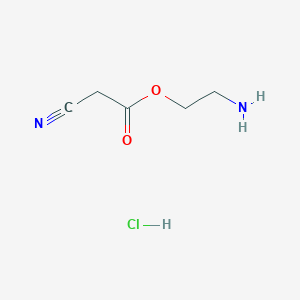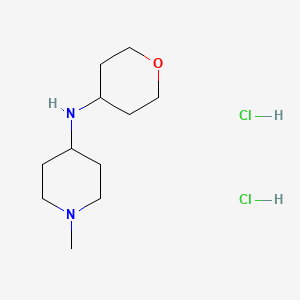
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated piperidine ring and an amino group attached to a butanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of piperidine, followed by the introduction of the amino and butanone groups through a series of chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The bromine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers use the compound to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-piperidin-1-yl)-ethanone
- 1-(3-Bromo-piperidin-1-yl)-2-chloro-ethanone
- 1-(3-Bromo-piperidin-1-yl)-ethanol
Uniqueness
Compared to these similar compounds, (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable tool for research and development in various fields.
Properties
Molecular Formula |
C10H19BrN2O |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-bromopiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1 |
InChI Key |
UQQMYYLHCJXMSV-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)Br)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one](/img/structure/B11754138.png)
![5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole](/img/structure/B11754140.png)
![10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one](/img/structure/B11754143.png)
![{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B11754145.png)

![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride](/img/structure/B11754163.png)


![tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11754188.png)


